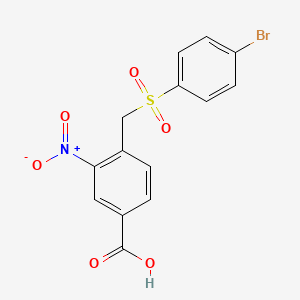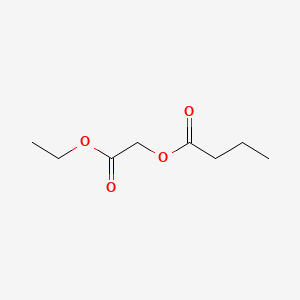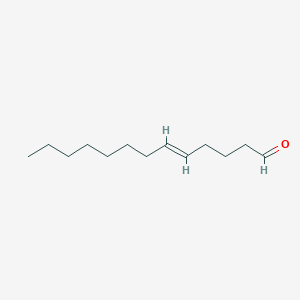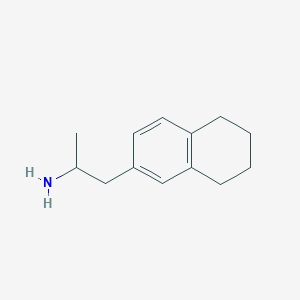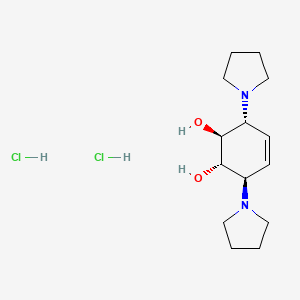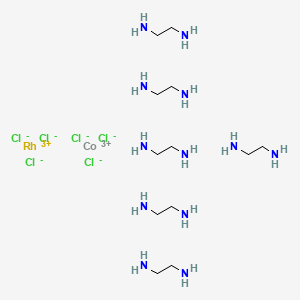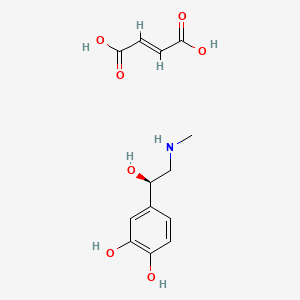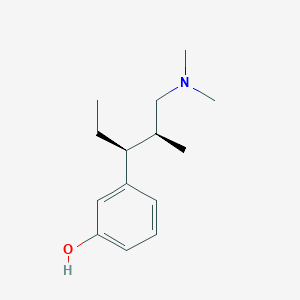
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt with 1,8-dihydroxy-9,10-anthracenedione is a complex chemical compound with diverse applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione involves multiple steps. The primary synthetic route includes the esterification of butanedioic acid with octanol in the presence of a sulfonating agent to form the sulfo ester. This is followed by the addition of calcium salt to form the calcium salt derivative. The final step involves mixing with 1,8-dihydroxy-9,10-anthracenedione under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and sulfonation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfo and ester groups can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt. with 1,8-dihydroxy-9,10-anthracenedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Butanedioic acid, 2-sulfo-, 1,4-dioctyl ester, sodium salt: Similar in structure but with sodium instead of calcium.
Butanedioic acid, [ [ (phenylamino)carbonyl]thio]-, dioctyl ester: Contains a phenylamino group, offering different chemical properties.
Butanedioic acid, 2,3-dioctyl-, 4-ethyl ester: Differing in the ester groups attached.
Uniqueness
Butanedioic acid, sulfo-, 1,4-dioctyl ester, calcium salt, mixt with 1,8-dihydroxy-9,10-anthracenedione is unique due to its combination of sulfo and ester groups with a calcium salt and anthracenedione derivative
属性
CAS 编号 |
76404-07-4 |
|---|---|
分子式 |
C54H82CaO18S2 |
分子量 |
1123.4 g/mol |
IUPAC 名称 |
calcium;1,8-dihydroxyanthracene-9,10-dione;1,4-dioctoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C20H38O7S.C14H8O4.Ca/c2*1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16;/h2*18H,3-17H2,1-2H3,(H,23,24,25);1-6,15-16H;/q;;;+2/p-2 |
InChI 键 |
MRQFXNIXXIGSPI-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


